
Chlorpyrifos (diethyl-D10)
Overview
Description
Chlorpyrifos: Its chemical formula is C₉D₁₀HCl₃NO₃PS with a molecular weight of 360.65 g/mol . Chlorpyrifos-d10 is commonly used as an internal standard for quantification purposes in analytical chemistry.
Mechanism of Action
Target of Action
Chlorpyrifos-d10, also known as Chlorpyrifos (diethyl-D10), is an organophosphate insecticide . Its primary target is acetylcholinesterase (AChE) , a key enzyme in the nervous system of insects . AChE is responsible for the breakdown of acetylcholine, a neurotransmitter, and its inhibition leads to an accumulation of acetylcholine, causing overstimulation of the nervous system .
Mode of Action
Chlorpyrifos-d10 acts by inhibiting the activity of AChE . This inhibition disrupts the normal function of the nervous system in insects, leading to their death . The compound binds to the active site of the AChE enzyme, preventing it from breaking down acetylcholine . This results in an excess of acetylcholine in the nervous system, causing overstimulation and eventual death of the insect .
Biochemical Pathways
The biochemical pathway affected by Chlorpyrifos-d10 is the cholinergic system, specifically the pathway involving the breakdown of acetylcholine by AChE . By inhibiting AChE, Chlorpyrifos-d10 disrupts this pathway, leading to an accumulation of acetylcholine in the synapses . This causes overstimulation of the nervous system, leading to paralysis and death in insects .
Pharmacokinetics
The pharmacokinetics of Chlorpyrifos-d10 involves its absorption, distribution, metabolism, and excretion (ADME). After administration, Chlorpyrifos-d10 is absorbed and distributed throughout the body . It is metabolized primarily in the liver, where it is converted to its oxon metabolite, Chlorpyrifos-oxon . This metabolite is then excreted from the body . The pharmacokinetic properties of Chlorpyrifos-d10 can impact its bioavailability and toxicity .
Result of Action
The primary result of Chlorpyrifos-d10 action is the death of insects due to overstimulation of their nervous system . This overstimulation is caused by an accumulation of acetylcholine in the synapses, resulting from the inhibition of AChE . In addition to its insecticidal effects, Chlorpyrifos-d10 can also have impacts on non-target organisms, including potential health risks .
Action Environment
The action of Chlorpyrifos-d10 can be influenced by various environmental factors. For instance, its persistence in the environment can lead to prolonged exposure and potential bioaccumulation . Additionally, repeated applications of Chlorpyrifos-d10 can modify the soil microbial community structure . These environmental factors can influence the efficacy and stability of Chlorpyrifos-d10, as well as its impact on non-target organisms .
Biochemical Analysis
Biochemical Properties
Chlorpyrifos (diethyl-D10) plays a significant role in biochemical reactions, particularly in inhibiting acetylcholinesterase, an enzyme crucial for breaking down acetylcholine in the nervous system. The compound interacts with acetylcholinesterase by phosphorylating the serine hydroxyl group in the active site, leading to the accumulation of acetylcholine and subsequent overstimulation of cholinergic receptors . This interaction disrupts normal neurotransmission, causing neurotoxic effects.
Cellular Effects
Chlorpyrifos (diethyl-D10) affects various cell types and cellular processes. It influences cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism. The compound has been shown to induce oxidative stress, leading to the production of reactive oxygen species (ROS) and subsequent cellular damage . Additionally, Chlorpyrifos (diethyl-D10) can interfere with mitochondrial function, impairing ATP production and causing energy deficits in cells.
Molecular Mechanism
The molecular mechanism of Chlorpyrifos (diethyl-D10) involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound inhibits acetylcholinesterase by forming a covalent bond with the enzyme’s active site, preventing the hydrolysis of acetylcholine . This inhibition leads to the accumulation of acetylcholine in synaptic clefts, resulting in continuous stimulation of cholinergic receptors and subsequent neurotoxicity. Additionally, Chlorpyrifos (diethyl-D10) can modulate the expression of genes involved in oxidative stress response and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Chlorpyrifos (diethyl-D10) change over time due to its stability, degradation, and long-term impact on cellular function. The compound is relatively stable, with a half-life of approximately 385 days in soil . Over time, Chlorpyrifos (diethyl-D10) undergoes microbial degradation, leading to the formation of metabolites that may have different toxicological profiles . Long-term exposure to the compound can result in persistent oxidative stress and chronic neurotoxicity in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of Chlorpyrifos (diethyl-D10) vary with different dosages in animal models. Low doses of the compound have been shown to increase blood glucose levels, while high doses significantly decrease blood glucose levels . Additionally, high doses of Chlorpyrifos (diethyl-D10) can cause severe neurotoxic effects, including tremors, convulsions, and even death . The compound’s toxicity is dose-dependent, with higher doses leading to more pronounced adverse effects.
Metabolic Pathways
Chlorpyrifos (diethyl-D10) is involved in several metabolic pathways, including its degradation by microbial enzymes such as organophosphorus hydrolase and methyl parathion hydrolase . These enzymes hydrolyze the P-O and P=S bonds in the compound, leading to the formation of less toxic metabolites. The metabolic pathways of Chlorpyrifos (diethyl-D10) also involve its conversion to 3,5,6-trichloro-2-pyridinol (TCP), a major metabolite that can further undergo microbial degradation .
Transport and Distribution
Chlorpyrifos (diethyl-D10) is transported and distributed within cells and tissues through various mechanisms. The compound can cross cell membranes via passive diffusion and is distributed to different tissues, including the liver, brain, and adipose tissue . Chlorpyrifos (diethyl-D10) can also bind to plasma proteins, affecting its bioavailability and distribution within the body . The compound’s lipophilic nature allows it to accumulate in fatty tissues, leading to prolonged exposure and potential toxicity.
Subcellular Localization
The subcellular localization of Chlorpyrifos (diethyl-D10) is primarily in the cytoplasm and mitochondria. The compound’s lipophilic nature allows it to penetrate cell membranes and accumulate in the mitochondrial matrix . This localization can disrupt mitochondrial function, leading to impaired ATP production and increased production of reactive oxygen species. Additionally, Chlorpyrifos (diethyl-D10) can interact with other cellular organelles, such as the endoplasmic reticulum, affecting protein synthesis and folding .
Preparation Methods
Synthetic Routes:: Chlorpyrifos-d10 can be synthesized through various routes, including the following steps:
Thiophosphorylation: Ethanol reacts with 3,5,6-trichloropyridin-2-ol to form the corresponding chloropyridinyl alcohol. This intermediate then undergoes thiophosphorylation using a phosphorodithioate reagent to yield Chlorpyrifos-d10.
Deuterium Exchange: The final step involves deuterium exchange to replace hydrogen atoms with deuterium (D) isotopes, resulting in the fully labeled compound.
Industrial Production:: Chlorpyrifos-d10 is produced on a smaller scale for research and analytical purposes. Its industrial production mainly involves custom synthesis by specialized laboratories.
Chemical Reactions Analysis
Chlorpyrifos-d10 can participate in several chemical reactions:
Hydrolysis: Under alkaline conditions, the thiophosphate group undergoes hydrolysis to yield the corresponding phosphate.
Oxidation: Chlorpyrifos-d10 can be oxidized to its oxon form, which is more toxic.
Reduction: Reduction of the chloropyridinyl moiety can occur, leading to different metabolites.
Substitution: Chlorpyrifos-d10 can undergo nucleophilic substitution reactions at the phosphorus center.
Common reagents and conditions vary depending on the specific reaction type. Major products include hydrolyzed and oxidized derivatives.
Scientific Research Applications
Agricultural Applications
Chlorpyrifos is primarily used as an insecticide in agricultural settings. It is effective against a wide range of pests, including insects that affect crops such as corn, soybeans, and fruit trees. The diethyl-D10 variant serves as a valuable tool in research to trace the behavior and metabolism of chlorpyrifos in agricultural systems.
Table 1: Common Agricultural Uses of Chlorpyrifos (Diethyl-D10)
Crop Type | Pest Targeted | Application Method |
---|---|---|
Corn | European corn borer | Foliar spray |
Soybeans | Soybean aphid | Soil drench |
Fruit Trees | Codling moth | Tree trunk injection |
Environmental Interaction Studies
Research utilizing chlorpyrifos (diethyl-D10) has significantly contributed to understanding its environmental fate and interactions. Studies have focused on how chlorpyrifos residues affect non-target organisms and the broader ecosystem.
- Chemosensory Protein Interaction : Research indicates that chlorpyrifos interacts with chemosensory proteins in insects, which is crucial for developing pest control strategies that minimize environmental impact. This research helps elucidate how insects detect chemical residues, allowing for more targeted applications of pesticides .
Case Study: Environmental Impact Assessment
A study conducted by Gao et al. (2024) examined the effects of chlorpyrifos on aquatic ecosystems. The research found that runoff from agricultural fields treated with chlorpyrifos led to significant toxicity in local fish populations, prompting recommendations for revised application methods to mitigate ecological damage .
Toxicology and Metabolism Research
Chlorpyrifos (diethyl-D10) is also utilized in toxicological studies to understand its metabolic pathways and potential health impacts on humans and wildlife.
Table 2: Metabolic Pathways of Chlorpyrifos
Pathway Type | Description |
---|---|
Aromatic Phosphoester Bond Cleavage | Breakdown leading to less toxic metabolites |
Alkyl Phosphoester Bond Cleavage | Produces diethyl phosphate and other metabolites |
Glutathione Conjugation | Forms cysteine S-conjugates, indicating detoxification processes |
- Acute Poisoning Case Study : A case study published in PubMed investigated acute human poisoning from chlorpyrifos exposure. The study identified multiple metabolites and proposed novel metabolic pathways that had not been previously documented in humans, enhancing understanding of chlorpyrifos toxicity .
Analytical Chemistry Applications
In analytical chemistry, chlorpyrifos (diethyl-D10) serves as a reference standard for method development and validation in pesticide residue analysis.
Table 3: Analytical Applications of Chlorpyrifos (Diethyl-D10)
Application Area | Methodology Used | Purpose |
---|---|---|
Pesticide Residue Analysis | Liquid Chromatography-Mass Spectrometry (LC-MS) | Quantification of residues in food products |
Environmental Monitoring | Gas Chromatography-Mass Spectrometry (GC-MS) | Detection of chlorpyrifos in soil and water samples |
Comparison with Similar Compounds
Chlorpyrifos-d10 is unique due to its isotopic labeling, which allows precise quantification. Similar compounds include:
Chlorpyrifos: The non-labeled parent compound.
Dimethoate-d6: Another isotopically labeled pesticide used as an internal standard.
Malathion-d10: An isotopically labeled organophosphate insecticide.
Paraoxon-ethyl-d10: An isotopically labeled metabolite of Parathion.
Biological Activity
Chlorpyrifos (CPF), specifically in its diethyl-D10 form, is an organophosphorus pesticide widely used for agricultural purposes. Its biological activity is primarily characterized by its neurotoxic effects on insects and potential impacts on human health. This article examines the mechanisms of action, metabolic pathways, pharmacokinetics, and toxicological implications of Chlorpyrifos, supported by data tables and research findings.
Chlorpyrifos acts as an acetylcholinesterase (AChE) inhibitor. AChE is crucial for breaking down acetylcholine (ACh), a neurotransmitter involved in transmitting nerve impulses. Inhibition of AChE leads to an accumulation of ACh, resulting in continuous stimulation of the nervous system, which can cause symptoms such as tremors, respiratory failure, and even death in severe cases .
Metabolic Pathways
Upon exposure, Chlorpyrifos undergoes rapid metabolism through various pathways:
- Hydrolysis : Chlorpyrifos is hydrolyzed to form 3,5,6-trichloro-2-pyridinol (TCPy) and other metabolites.
- Oxidation : The formation of chlorpyrifos oxon (CPF-ox), a more toxic metabolite, occurs through cytochrome P450-mediated reactions .
- Conjugation : Metabolites may undergo further conjugation processes leading to detoxification .
Pharmacokinetics
The pharmacokinetics of Chlorpyrifos and its metabolites have been studied extensively. Key findings include:
- Absorption : Over 70% of orally administered CPF is absorbed; however, dermal absorption varies significantly between species .
- Metabolism : Major metabolites include TCPy and diethyl phosphate (DEP). The metabolic process shows significant differences based on species, age, and gender .
- Excretion : Urinary excretion is the primary route for elimination, with metabolites detectable within 12–48 hours post-exposure .
Table 1: Pharmacokinetic Parameters of Chlorpyrifos
Parameter | Value |
---|---|
Oral Absorption | ~70% |
Dermal Absorption (Mice) | >60% |
Dermal Absorption (Humans) | <3% |
Half-Life in Humans | ~27 hours |
Major Metabolites | TCPy, DEP, DETP |
Toxicological Implications
Chlorpyrifos exposure has been linked to various health risks:
- Neurological Effects : Symptoms include cognitive deficits, memory impairment, and mood disorders following chronic exposure .
- Reproductive and Developmental Toxicity : Studies indicate potential impacts on reproductive health and developmental outcomes in exposed populations .
- Environmental Persistence : Chlorpyrifos can persist in the environment, leading to bioaccumulation in non-target organisms .
Case Studies
- Occupational Exposure Study : A study evaluated workers exposed to Chlorpyrifos in agricultural settings. Results indicated significant AChE inhibition and associated neurological symptoms among those with higher exposure levels .
- Biomonitoring Research : Research involving urinary biomonitoring showed a correlation between environmental exposure to CPF and elevated levels of TCPy and DEP in human subjects. This highlights the importance of monitoring pesticide metabolites as indicators of exposure risk .
Properties
IUPAC Name |
bis(1,1,2,2,2-pentadeuterioethoxy)-sulfanylidene-(3,5,6-trichloropyridin-2-yl)oxy-λ5-phosphane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Cl3NO3PS/c1-3-14-17(18,15-4-2)16-9-7(11)5-6(10)8(12)13-9/h5H,3-4H2,1-2H3/i1D3,2D3,3D2,4D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBPBAQFWLVIOKP-MWUKXHIBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=S)(OCC)OC1=NC(=C(C=C1Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])OP(=S)(OC1=NC(=C(C=C1Cl)Cl)Cl)OC([2H])([2H])C([2H])([2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl3NO3PS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80583927 | |
Record name | O,O-Bis[(~2~H_5_)ethyl] O-(3,5,6-trichloropyridin-2-yl) phosphorothioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80583927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
285138-81-0 | |
Record name | O,O-Bis[(~2~H_5_)ethyl] O-(3,5,6-trichloropyridin-2-yl) phosphorothioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80583927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 285138-81-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is Chlorpyrifos (diethyl-D10) used as an internal standard in this analytical method?
A1: The abstract states that Chlorpyrifos (diethyl-D10) is added to blood samples as an internal standard []. Internal standards are crucial in analytical chemistry, especially in gas chromatography-mass spectrometry (GC-MS) analysis. They are chemically similar to the target analytes but distinguishable by the detector. Adding a known amount of an internal standard helps account for variations during sample preparation and analysis, such as losses during extraction or injection volume fluctuations. By comparing the signal response of the target analytes to the internal standard, the method achieves higher accuracy and precision in quantifying the organophosphates in the blood samples.
Q2: What are the advantages of using this method to determine organophosphate exposure?
A2: The described method offers several advantages for biomonitoring organophosphate exposure:
- Sensitivity: The method boasts a low detection limit (0.5-2.6 µg/L) for various organophosphates, enabling the detection of even low-level occupational exposures [].
- Quantitative Analysis: The use of calibration curves generated with spiked human blood samples allows for accurate quantification of organophosphates in real-world samples [].
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